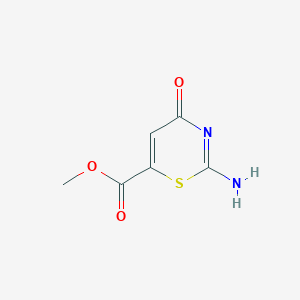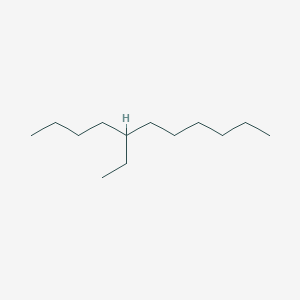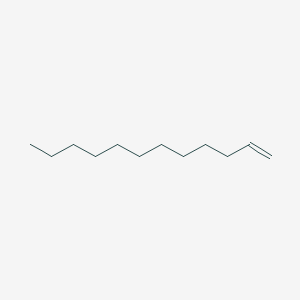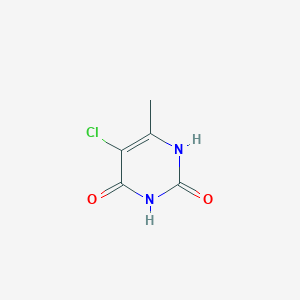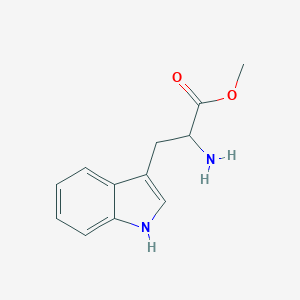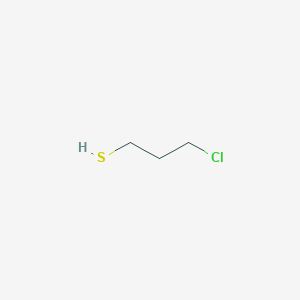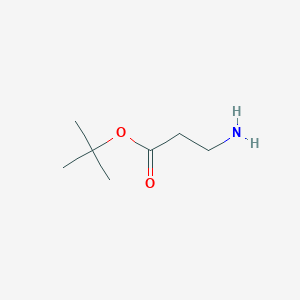
Tert-butyl 3-aminopropanoate
Overview
Description
Tert-butyl 3-aminopropanoate (TBAP) is an organic compound belonging to the tertiary amine class of compounds. It is a colorless, hygroscopic liquid with a pungent odor. TBAP is used in a wide range of applications, including as a reagent in organic synthesis, in the production of pharmaceuticals, and in the manufacture of detergents and perfumes. Additionally, TBAP has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis of Amino Acid Derivatives
Tert-butyl 3-aminopropanoate plays a significant role in the enantioselective synthesis of various amino acid derivatives. For instance, it is used in the synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. This synthesis involves electrophilic attack and the introduction of nitrogen through the Curtius reaction (Arvanitis et al., 1998). Similarly, it's used in the asymmetric synthesis of β-pyridyl-β-amino acid derivatives, showing its versatility in synthesizing complex molecular structures (Bull et al., 2002).
Asymmetric Synthesis and Catalysis
In the field of asymmetric synthesis and catalysis, this compound is utilized in creating diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines. This application is crucial for the asymmetric synthesis of complex sugar structures, such as 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).
Drug Synthesis and Modification
This compound is instrumental in synthesizing and modifying pharmaceutical compounds. For example, it is used in the total synthesis of cryptophycin-24 (Arenastatin A), a compound with significant potential in drug development (Eggen et al., 2000).
NMR Studies in Protein Research
In protein research, particularly in nuclear magnetic resonance (NMR) studies, tert-butyl derivatives like O-tert-Butyltyrosine provide unique advantages. They are used as NMR tags for high-molecular-weight systems and for measuring ligand binding affinities, showcasing their application in advanced biochemical analysis (Chen et al., 2015).
Intermediate in Asymmetric Synthesis of Amines
This compound also serves as an intermediate in the asymmetric synthesis of amines. It is used to create N-tert-butanesulfinyl imines, which are crucial intermediates for synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).
Development of Novel Synthetic Methodologies
Additionally, this compound is involved in developing new synthetic methodologies, such as the chemoselective synthesis of 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts (Faridoon et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 3-aminopropanoate is a type of PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The result is a decrease in the levels of the target protein.
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, this compound can influence various cellular processes depending on the function of the target protein.
Result of Action
The result of the action of this compound is the degradation of its target protein . This can lead to changes in cellular processes in which the target protein is involved. The specific effects would depend on the identity and function of the target protein.
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-aminopropanoate is known to interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
tert-butyl 3-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)4-5-8/h4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXHVYSDMUKUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400603 | |
| Record name | tert-butyl 3-aminopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15231-41-1 | |
| Record name | tert-butyl 3-aminopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-aminopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone and tert-butyl 3-aminopropanoate in the context of the research?
A1: The reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone (a triptycene bisquinone derivative) and this compound is significant because it highlights the unique reactivity of this specific triptycene bisquinone with different types of amines. [] The research found that while primary amines yielded substitution products, secondary amines led to different reaction outcomes. This observation suggests that both the basicity/nucleophilicity and steric hindrance of the amine play crucial roles in determining the reaction pathway. [] Understanding these reactivity patterns is essential for the targeted synthesis of desired triptycene bisquinone derivatives with potentially enhanced biological activities.
Q2: How was the structure of the product resulting from the reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone and this compound confirmed?
A2: The structure of the product, 2-bromo-3-[2-(tert-butoxycarbonyl)ethylamino]-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone, was definitively confirmed using single-crystal X-ray analysis. [] This technique provides a three-dimensional representation of the molecule, allowing researchers to unequivocally determine the arrangement of atoms and confirm the product's structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

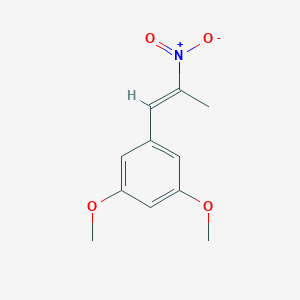


![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
